Decitabine Impurity 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This impurity is significant in pharmaceutical research and quality control to ensure the purity and efficacy of Decitabine formulations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decitabine Impurity 3 involves the hydrolysis and subsequent esterification of Decitabine under specific conditions. The process typically includes:
Esterification: The hydrolyzed product is then esterified using 4-methylbenzoic acid under controlled conditions to form the final impurity.
Industrial Production Methods
Industrial production of this compound is generally carried out during the large-scale synthesis of Decitabine. The process involves:
Bulk Solution Preparation: Decitabine is dissolved in an appropriate solvent.
Lyophilization: The solution is lyophilized to obtain a stable powder form, minimizing impurity formation.
Controlled Degradation: Specific conditions are maintained to control the degradation process, ensuring the formation of this compound in measurable quantities.
化学反応の分析
Types of Reactions
Decitabine Impurity 3 undergoes several types of chemical reactions, including:
Hydrolysis: The compound is prone to hydrolytic degradation, especially in aqueous solutions.
Esterification: Formation of ester bonds with 4-methylbenzoic acid.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Esterification: 4-methylbenzoic acid, catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
The major product formed from these reactions is this compound itself, along with other minor impurities depending on the reaction conditions .
科学的研究の応用
Decitabine Impurity 3 is primarily used in:
Pharmaceutical Research: To study the stability and degradation pathways of Decitabine.
Quality Control: Ensuring the purity of Decitabine formulations by monitoring impurity levels.
Analytical Method Development: Used as a reference standard in the development and validation of analytical methods for Decitabine.
作用機序
Decitabine Impurity 3 does not have a direct therapeutic effect but is crucial in understanding the degradation and stability of Decitabine. The impurity formation involves hydrolytic and esterification pathways, which are essential for developing stable pharmaceutical formulations .
類似化合物との比較
Similar Compounds
Decitabine Impurity 1: Another byproduct formed during Decitabine synthesis.
Decitabine Impurity 2: Includes alpha and beta isomers.
Decitabine Hydroxy Impurity Related Compound 3: A related compound with similar hydrolytic properties.
Uniqueness
Decitabine Impurity 3 is unique due to its specific esterification with 4-methylbenzoic acid, which distinguishes it from other impurities formed during Decitabine synthesis .
特性
分子式 |
C21H22O6 |
---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
2-[3,5-dihydroxy-3-(2-methylbenzoyl)oxolan-2-yl]-2-hydroxy-1-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C21H22O6/c1-12-7-3-5-9-14(12)17(23)18(24)20-21(26,11-16(22)27-20)19(25)15-10-6-4-8-13(15)2/h3-10,16,18,20,22,24,26H,11H2,1-2H3 |
InChIキー |
PPWOTEOMTUCSEG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)C(C2C(CC(O2)O)(C(=O)C3=CC=CC=C3C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。